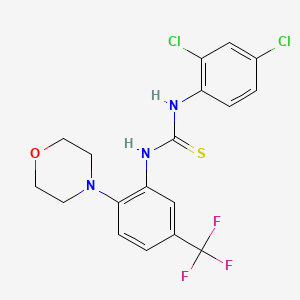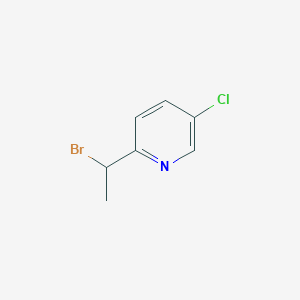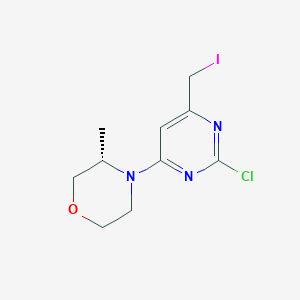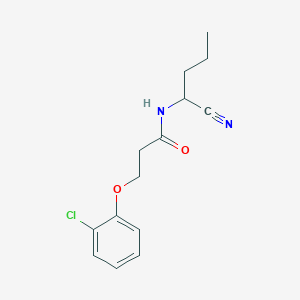![molecular formula C17H17F3N4O2 B2712088 1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea CAS No. 2415491-74-4](/img/structure/B2712088.png)
1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature.
作用機序
The mechanism of action of Compound X is not fully understood. However, it is believed that Compound X exerts its effects by modulating various signaling pathways. In cancer cells, Compound X has been observed to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, Compound X has been observed to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress. In inflammation, Compound X has been observed to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been observed to have various biochemical and physiological effects. In cancer cells, Compound X has been observed to induce cell cycle arrest and apoptosis. It has also been observed to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, Compound X has been observed to protect neurons from oxidative stress and prevent neuronal death. It has also been observed to improve cognitive function in animal models of neurodegenerative diseases. In inflammation, Compound X has been observed to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
実験室実験の利点と制限
Compound X has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been observed to have low toxicity in animal models. However, there are some limitations to the use of Compound X in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for the research on Compound X. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to explore its potential applications in other fields such as infectious diseases and metabolic disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of Compound X for its potential clinical applications.
合成法
The synthesis of Compound X involves a series of chemical reactions. The starting materials for the synthesis are 2-methoxyaniline, 4-(trifluoromethyl)pyridine-2-amine, and 3-bromo-1-(2-methoxyphenyl)propan-1-one. The first step involves the reaction of 2-methoxyaniline with 3-bromo-1-(2-methoxyphenyl)propan-1-one to form an intermediate product. The intermediate product is then reacted with 4-(trifluoromethyl)pyridine-2-amine to form Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, Compound X has shown promising results as a potential anticancer agent. It has been observed to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, Compound X has shown potential as a neuroprotective agent. It has been observed to protect neurons from oxidative stress and prevent neuronal death. In inflammation, Compound X has shown potential as an anti-inflammatory agent. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c1-26-14-5-3-2-4-13(14)23-16(25)22-12-9-24(10-12)15-8-11(6-7-21-15)17(18,19)20/h2-8,12H,9-10H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVBSVBTJJGCNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2712006.png)




![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)
![7-Hexyl-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2712016.png)



![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-methylbenzyl)thio]-1H-indole](/img/structure/B2712025.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)
![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)
